molecular formula C21H15N3O B2770417 N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021037-54-6

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No. B2770417
M. Wt: 325.371
InChI Key: IQIAMTBGACTCEM-UHFFFAOYSA-N
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Description

“N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance spectroscopy (NMR) can provide detailed information about the structure of the molecule, including the number and types of atoms, and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various techniques. For instance, the reaction of 2-phenyl-1,8-naphthyridin-3-amine with acetyl or aroyl isothiocyanates gives the corresponding N-[(2-phenyl-1,8-naphthyridin-3-yl)carbamothioyl)]acetamide or benzamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Spectroscopic techniques such as FT-IR and NMR can provide information about its chemical structure .

Scientific Research Applications

Anticancer Applications

A significant area of research involving derivatives of N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is in the development of anticancer agents. For instance, the synthesis and characterization of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have demonstrated potential anticancer activities. These compounds were synthesized using o-phenylenediamine and naphthalene-acetic acid/2-naphthoxyacetic acid as starting materials and evaluated for their in vitro anticancer activity. One compound, in particular, showed significant activity against a breast cancer cell line, while others displayed moderate activity, suggesting the therapeutic potential of these derivatives in cancer treatment (Salahuddin et al., 2014).

Sensing Applications

Another research application of these compounds is in the development of chemical sensors. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their solid-state properties and hydrogen bonding interactions. Notably, one derivative containing a 3,5-dinitrophenyl group exhibited a drastic color transition in response to fluoride anion, demonstrating its potential as a colorimetric sensor for fluoride detection in solutions (E. A. Younes et al., 2020).

Luminescence and Aggregation-Enhanced Emission

Derivatives of N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide have also been explored for their luminescent properties and potential applications in materials science. A study on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides demonstrated their luminescence in both DMF solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solutions, indicating their applications in creating luminescent materials with potential uses in optical devices and sensors (A. Srivastava et al., 2017).

Antibacterial Activity

Research on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides highlighted their potential as antibacterial agents. The study involved synthesizing these compounds and evaluating their antibacterial activity against various bacterial strains. The results showed that these derivatives possess potent antibacterial properties, suggesting their utility in developing new antibacterial drugs (M. Abbasi et al., 2015).

Future Directions

The future directions for the study of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” could include further exploration of its biological activities and potential applications in medicinal chemistry and materials science . Additionally, the development of more eco-friendly, safe, and atom-economical approaches for its synthesis could be another area of future research .

properties

IUPAC Name

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1-14H,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIAMTBGACTCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

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